molecular formula C19H26N2 B1219138 N,N'-dibenzylpentane-1,5-diamine CAS No. 41640-76-0

N,N'-dibenzylpentane-1,5-diamine

Cat. No.: B1219138
CAS No.: 41640-76-0
M. Wt: 282.4 g/mol
InChI Key: IMWDTSQNQPMQDP-UHFFFAOYSA-N
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Description

N,N’-dibenzylpentane-1,5-diamine is an organic compound with the molecular formula C17H22N2 It is a derivative of pentane-1,5-diamine, where both amine groups are substituted with benzyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-dibenzylpentane-1,5-diamine typically involves the reaction of pentane-1,5-diamine with benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like toluene or dichloromethane under reflux conditions. The general reaction scheme is as follows:

H2N-(CH2)5-NH2+2C6H5CH2ClC6H5CH2-NH-(CH2)5-NH-CH2C6H5+2HCl\text{H2N-(CH2)5-NH2} + 2 \text{C6H5CH2Cl} \rightarrow \text{C6H5CH2-NH-(CH2)5-NH-CH2C6H5} + 2 \text{HCl} H2N-(CH2)5-NH2+2C6H5CH2Cl→C6H5CH2-NH-(CH2)5-NH-CH2C6H5+2HCl

Industrial Production Methods

Industrial production of N,N’-dibenzylpentane-1,5-diamine may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

N,N’-dibenzylpentane-1,5-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or nitriles.

    Reduction: Reduction reactions can convert the benzyl groups to toluene, yielding pentane-1,5-diamine.

    Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) under basic conditions.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of pentane-1,5-diamine and toluene.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N,N’-dibenzylpentane-1,5-diamine has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of N,N’-dibenzylpentane-1,5-diamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzyl groups can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    N,N’-dimethylpentane-1,5-diamine: A similar compound where the benzyl groups are replaced with methyl groups.

    N,N’-dimethylethylenediamine: A shorter-chain analogue with two carbon atoms between the amine groups.

Uniqueness

N,N’-dibenzylpentane-1,5-diamine is unique due to the presence of benzyl groups, which impart distinct chemical and physical properties. These groups can influence the compound’s reactivity, solubility, and biological activity, making it a valuable compound for various applications.

Properties

CAS No.

41640-76-0

Molecular Formula

C19H26N2

Molecular Weight

282.4 g/mol

IUPAC Name

N,N'-dibenzylpentane-1,5-diamine

InChI

InChI=1S/C19H26N2/c1-4-10-18(11-5-1)16-20-14-8-3-9-15-21-17-19-12-6-2-7-13-19/h1-2,4-7,10-13,20-21H,3,8-9,14-17H2

InChI Key

IMWDTSQNQPMQDP-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CNCCCCCNCC2=CC=CC=C2

Canonical SMILES

C1=CC=C(C=C1)CNCCCCCNCC2=CC=CC=C2

Synonyms

dibenzylcadaverine

Origin of Product

United States

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